Benzyloxycarbonylvalacyclovir
Übersicht
Beschreibung
Benzyloxycarbonyl valacyclovir is a derivative of valacyclovir, which is an antiviral drug used primarily to treat infections caused by herpes viruses, including herpes simplex virus and varicella-zoster virus. The benzyloxycarbonyl group, also known as the Cbz group, is used as a protecting group for amines in organic synthesis. This compound combines the antiviral properties of valacyclovir with the protective benefits of the Cbz group, making it a valuable compound in both medicinal chemistry and synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Benzyloxycarbonyl valacyclovir has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The Cbz group provides protection to the amine group, allowing for selective reactions at other sites.
Biology: Studied for its potential antiviral properties and its ability to inhibit viral DNA polymerase.
Medicine: Investigated for its efficacy in treating herpes virus infections and its potential to improve the bioavailability of valacyclovir.
Industry: Utilized in the production of antiviral drugs and as a precursor in the synthesis of other pharmaceutical compounds.
Wirkmechanismus
Target of Action
Benzyloxycarbonyl valacyclovir, also known as N-Cbz-Valacyclovir, is primarily targeted at the herpes viruses . The compound interacts with the virus-specific thymidine kinase and the DNA polymerase catalytic subunit .
Mode of Action
Benzyloxycarbonyl valacyclovir is a prodrug, which means it is metabolically converted into its active form inside the body . It is rapidly and nearly completely converted to aciclovir by intestinal and hepatic metabolism . Aciclovir is then converted to aciclovir monophosphate by virus-specific thymidine kinase and further converted to aciclovir triphosphate by other cellular enzymes . This active form inhibits the viral DNA polymerase, thereby preventing the replication of the virus .
Biochemical Pathways
The biochemical pathways involved in the action of Benzyloxycarbonyl valacyclovir are primarily related to the conversion of the prodrug into its active form, aciclovir . This involves the action of intestinal and hepatic enzymes that convert Benzyloxycarbonyl valacyclovir to aciclovir, and then further enzymatic action that converts aciclovir to its active triphosphate form .
Pharmacokinetics
The pharmacokinetics of Benzyloxycarbonyl valacyclovir involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and converted to aciclovir by intestinal and hepatic metabolism . The bioavailability of aciclovir from valacyclovir is significantly higher than that from oral aciclovir, making it a more effective treatment option .
Result of Action
The primary result of the action of Benzyloxycarbonyl valacyclovir is the inhibition of the replication of the herpes viruses . By inhibiting the viral DNA polymerase, the compound prevents the virus from replicating and spreading, thereby helping to control the infection .
Action Environment
The action of Benzyloxycarbonyl valacyclovir can be influenced by various environmental factors. For instance, the presence of virus-specific thymidine kinase and other cellular enzymes is crucial for the conversion of the prodrug into its active form . Additionally, the compound’s effectiveness can be affected by the patient’s overall health status, including their immune system function .
Biochemische Analyse
Biochemical Properties
Benzyloxycarbonyl valacyclovir interacts with various enzymes and proteins in the body. The exact mechanism of increased absorption with valacyclovir, from which Benzyloxycarbonyl valacyclovir is derived, is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Cellular Effects
The effects of Benzyloxycarbonyl valacyclovir on various types of cells and cellular processes are largely derived from its parent compound, valacyclovir. Valacyclovir is known to be effective against Herpesviridae, and its modification results in significant increases in systemic aciclovir plasma levels .
Molecular Mechanism
The molecular mechanism of Benzyloxycarbonyl valacyclovir is similar to that of valacyclovir. Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir. Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .
Temporal Effects in Laboratory Settings
Valacyclovir, its parent compound, has been used for long-term therapy for HSV suppression, and its safety profiles were found to be similar to those of acyclovir .
Metabolic Pathways
Benzyloxycarbonyl valacyclovir is likely to be involved in similar metabolic pathways as valacyclovir. Valacyclovir is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism .
Transport and Distribution
The transport and distribution of Benzyloxycarbonyl valacyclovir within cells and tissues are expected to be similar to those of valacyclovir. The exact mechanism of increased absorption with valacyclovir probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl valacyclovir typically involves the protection of the amine group in valacyclovir with the benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Valacyclovir+Cbz-Cl→Benzyloxycarbonyl valacyclovir+HCl
Industrial Production Methods: In an industrial setting, the synthesis of benzyloxycarbonyl valacyclovir can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through crystallization or chromatography.
Types of Reactions:
Oxidation: Benzyloxycarbonyl valacyclovir can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: The Cbz group can be removed through hydrogenolysis using hydrogen gas and a palladium catalyst, yielding valacyclovir.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Valacyclovir.
Substitution: Various substituted valacyclovir derivatives.
Vergleich Mit ähnlichen Verbindungen
Valacyclovir: The parent compound, used to treat herpes virus infections.
Acyclovir: The active form of valacyclovir, also used as an antiviral drug.
Famciclovir: Another antiviral drug used to treat herpes virus infections, similar in structure and function to valacyclovir.
Uniqueness: Benzyloxycarbonyl valacyclovir is unique due to the presence of the Cbz group, which provides additional protection to the amine group, allowing for selective reactions and improved stability during synthesis
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUAJRZJTUOEA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924945 | |
Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124832-31-1 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124832-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonyl valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYLOXYCARBONYL VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5326179KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.